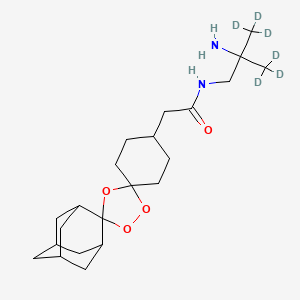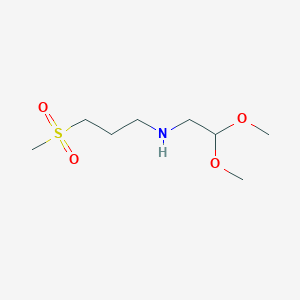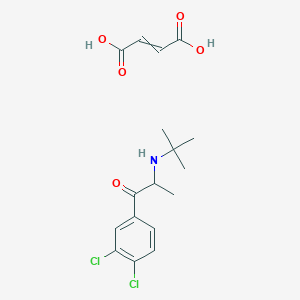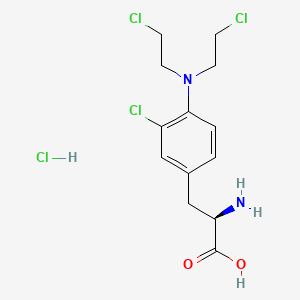
3-Chloro-D-Melphalan Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-D-Melphalan Hydrochloride is a synthetic compound with the molecular formula C13H17Cl3N2O2·HCl and a molecular weight of 376.106 g/mol It is a derivative of melphalan, a well-known alkylating agent used in chemotherapy
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-D-Melphalan Hydrochloride typically involves the chlorination of melphalan. The process begins with the protection of the amino group of melphalan, followed by chlorination using thionyl chloride or phosphorus pentachloride. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-D-Melphalan Hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Applications De Recherche Scientifique
3-Chloro-D-Melphalan Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mécanisme D'action
3-Chloro-D-Melphalan Hydrochloride exerts its effects primarily through alkylation. It binds to the N7 position of guanine in DNA, causing inter-strand cross-links that disrupt DNA synthesis and transcription. This leads to cytotoxicity in both dividing and non-dividing tumor cells . The compound is taken up by tumor cells via a neutral amino acid active pathway shared by leucine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Melphalan: The parent compound, used widely in chemotherapy.
Busulfan: Another alkylating agent used in bone marrow transplantation.
Chlorambucil: Similar in structure and used in the treatment of chronic lymphocytic leukemia.
Uniqueness
3-Chloro-D-Melphalan Hydrochloride is unique due to its specific chlorination, which may enhance its reactivity and efficacy compared to its parent compound, melphalan .
Propriétés
Formule moléculaire |
C13H18Cl4N2O2 |
|---|---|
Poids moléculaire |
376.1 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[4-[bis(2-chloroethyl)amino]-3-chlorophenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H17Cl3N2O2.ClH/c14-3-5-18(6-4-15)12-2-1-9(7-10(12)16)8-11(17)13(19)20;/h1-2,7,11H,3-6,8,17H2,(H,19,20);1H/t11-;/m1./s1 |
Clé InChI |
LKVDNEYWRBJUKY-RFVHGSKJSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)Cl)N(CCCl)CCCl.Cl |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)N(CCCl)CCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


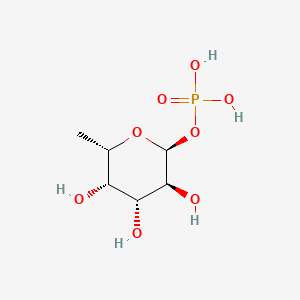
![5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol](/img/structure/B13850355.png)
![Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B13850365.png)
![1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13850393.png)
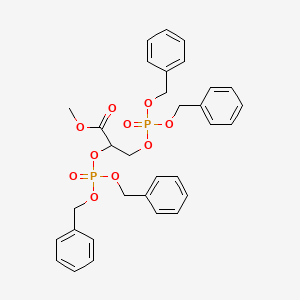
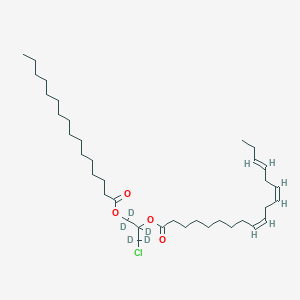
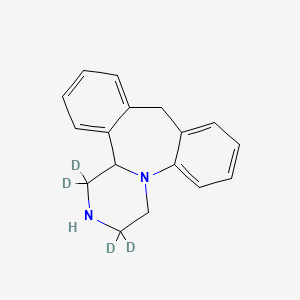
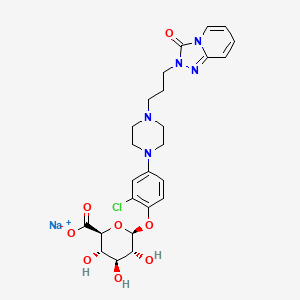

![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)

